molecular formula C19H22N4O4S2 B2423264 N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide CAS No. 851978-19-3

N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide

Cat. No.: B2423264
CAS No.: 851978-19-3
M. Wt: 434.53
InChI Key: XZVLBSBAAAWXCO-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide: . This compound features a benzenesulfonamide group attached to a hydrazinecarbonyl moiety, which is further connected to a methoxybenzo[d]thiazole structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. One common approach is to react benzenesulfonyl chloride with diethylamine to form N,N-diethylbenzenesulfonamide. This intermediate is then subjected to further reactions to introduce the hydrazinecarbonyl and methoxybenzo[d]thiazole groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The hydrazinecarbonyl group can be reduced to form hydrazides or amines.

  • Substitution: : The methoxy group on the benzo[d]thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Sulfonic acids and sulfonyl chlorides.

  • Reduction: : Hydrazides and amines.

  • Substitution: : Substituted methoxybenzo[d]thiazoles.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity has been explored in various assays, showing potential anti-inflammatory and antimicrobial properties.

  • Medicine: : Research is ongoing to evaluate its efficacy in treating certain diseases, including cancer and infectious diseases.

  • Industry: : It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the combination of the benzenesulfonamide and methoxybenzo[d]thiazole groups. Similar compounds include:

  • N,N-diethyl-3-methoxybenzenamine

  • 4-(6-methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline

  • N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides

Biological Activity

N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its potential as a therapeutic agent.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of benzenesulfonamide derivatives with hydrazine and substituted benzothiazoles. The structural formula can be represented as follows:

C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

Research findings suggest that the compound induces apoptosis and cell cycle arrest, primarily through the activation of the MAPK/ERK signaling pathway. Notably, it demonstrated an IC50 value of 4 μM against MCF-7 cells, indicating potent antiproliferative effects .

2. Inhibition of Enzymatic Activity

The compound's biological activity also extends to the inhibition of carbonic anhydrase (CA) isozymes, which are critical in various physiological processes and are implicated in tumor progression. The synthesized derivatives exhibited varying degrees of inhibition against hCA I, hCA II, hCA IX, and hCA XII. Compounds with strong inhibition profiles were identified, suggesting that structural modifications can enhance inhibitory activity .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various sulfonamide derivatives, this compound was highlighted for its ability to induce apoptosis in MCF-7 cells through mitochondrial pathways. The activation of caspases was observed, confirming its role in programmed cell death .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of carbonic anhydrases by related compounds. The study revealed that specific substitutions on the benzothiazole moiety significantly influenced inhibitory potency. For instance, compounds with methoxy groups showed enhanced selectivity towards hCA IX compared to others .

Data Tables

Biological Activity IC50 (μM) Cell Line Mechanism
N,N-Diethyl Compound4MCF-7Apoptosis induction
Related Compound 96HCT-116Cell cycle arrest
Related Compound 198HeLaMAPK/ERK pathway activation

Properties

IUPAC Name

N,N-diethyl-4-[[(4-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S2/c1-4-23(5-2)29(25,26)14-11-9-13(10-12-14)18(24)21-22-19-20-17-15(27-3)7-6-8-16(17)28-19/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVLBSBAAAWXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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